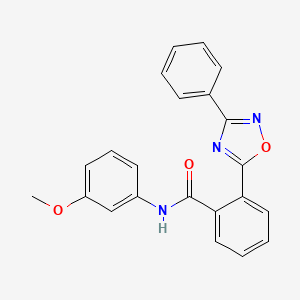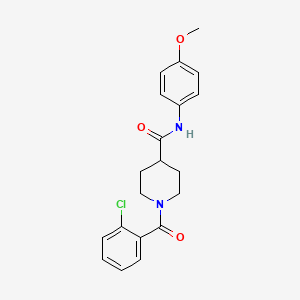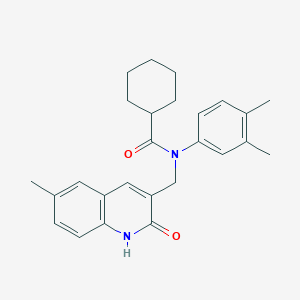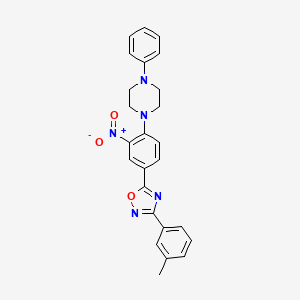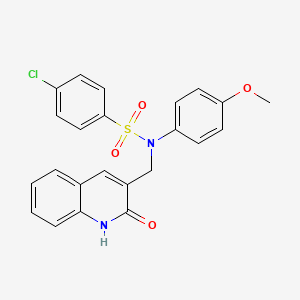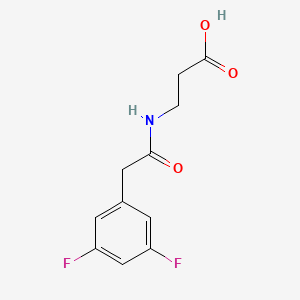
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid
Descripción general
Descripción
3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid, also known as DFPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFPA is a derivative of the non-essential amino acid, alanine, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a structure similar to 3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid, has been synthesized and studied as an insect growth regulator. It has shown effectiveness against the fifth instar of Galleria mellonella, a model insect species (Devi & Awasthi, 2022).
Neurotoxin Synthesis : The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a neurotoxin, from α-acetamidoacrylic acid shows the potential of using acetamido propanoic acid derivatives in neurotoxicological studies (Hu & Ziffer, 1990).
Photophysical Properties for Fluorescence Probes : The structural, electronic, and photophysical properties of 3-amino and 3-acetamido BODIPY dyes, which involve an acetamido group at position 3, demonstrate their potential as fluorescent probes in various environments (Bañuelos et al., 2008).
Antitumor Activities : Certain acetamido propanoic acid derivatives have been shown to exhibit selective antitumor activities, suggesting their potential in cancer research and therapy (Jing, 2011).
Anti-Inflammatory Properties : The synthesis of specific acetamido propanoic acid analogues and their anti-inflammatory activity against rat paw edema indicates their potential in treating inflammation-related conditions (Reddy, Reddy, & Raju, 2010).
Crystal Structure Analysis : Research on 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of a similar structure, provides insights into its crystal structure and potential pharmaceutical applications (Chen et al., 2016).
Propiedades
IUPAC Name |
3-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-8-3-7(4-9(13)6-8)5-10(15)14-2-1-11(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFMVLYXKOESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



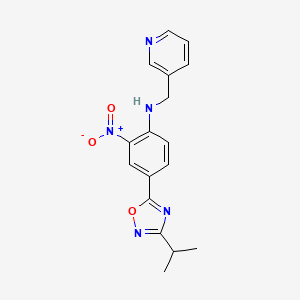
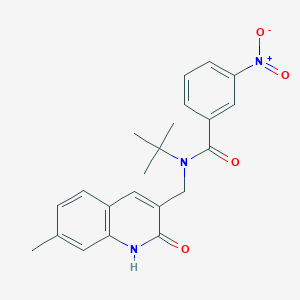

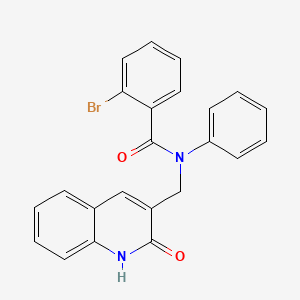

![N-({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7701491.png)
![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
